molecular formula C14H18N2O3 B598754 tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198103-73-9

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B598754
CAS No.: 1198103-73-9
M. Wt: 262.309
InChI Key: DJICFPSXUIFDTJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1198103-73-9) is a pyrrolo[2,3-b]pyridine derivative featuring a hydroxymethyl (-CH₂OH) substituent at position 3 and a methyl (-CH₃) group at position 4. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-7,17H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJICFPSXUIFDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673636
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198103-73-9
Record name tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyl ester group and the hydroxymethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification by column chromatography and crystallization to isolate the desired product. The use of high-throughput screening methods can also optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the tert-butyl ester group can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The pyrrolo[2,3-b]pyridine core is highly versatile, with substituent variations significantly impacting physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS / Ref. Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 1198103-73-9 3-(hydroxymethyl), 5-methyl C₁₅H₂₀N₂O₃ 276.34 Polar, hydrophilic due to -CH₂OH; Boc protection enhances stability.
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1111637-66-1 5-bromo, 3-methyl (saturated ring) C₁₃H₁₇BrN₂O₂ 313.19 Bromo group increases molecular weight; dihydro structure reduces aromaticity.
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate N/A 3-iodo C₁₂H₁₅IN₂O₂ 358.17 Iodo substituent enables cross-coupling reactions (e.g., Suzuki).
tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1198103-89-7 3-(trimethylsilyl ethynyl), 5-methyl C₂₀H₂₉N₂O₂Si 381.55 Silyl-ethynyl group enhances lipophilicity; useful in alkyne-azide cycloadditions.
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate N/A Pyridinyloxy-methyl, stereochemistry C₁₉H₂₈N₂O₃ 332.44 Chiral centers and pyridinyloxy group influence receptor binding; mixed enantiomers observed.

Physicochemical and Spectroscopic Properties

  • Polarity : The hydroxymethyl group in the target compound increases polarity compared to halogenated (bromo, iodo) or silylated analogs, improving aqueous solubility .
  • Stability : Boc protection in all analogs prevents unwanted nucleophilic attacks, but the hydroxymethyl group may introduce sensitivity to oxidation, necessitating careful storage .
  • Spectroscopy :
    • NMR : The target compound’s ¹H NMR would show signals for -CH₂OH (~δ 4.5 ppm) and aromatic protons. In contrast, the dihydro-bromo analog (CAS 1111637-66-1) exhibits upfield shifts for saturated CH₂ groups .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular ions, e.g., [M+H]⁺ at m/z 276.34 for the target compound, versus 313.19 for the bromo analog .

Biological Activity

Tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 1198103-73-9

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The tert-butyl and hydroxymethyl groups enhance its solubility and reactivity.

  • Kinase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibitors of BTK are being explored for their therapeutic potential in treating B-cell malignancies and autoimmune diseases .
  • Antiproliferative Effects : Research indicates that related pyrrolo compounds exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the nanomolar range, indicating potent activity against tumor cells while maintaining low cytotoxicity towards normal cells .

Case Study 1: Anticancer Activity

A recent study evaluated the biological activity of pyrrolo derivatives on multiple myeloma cell lines. The results demonstrated that these compounds could significantly reduce cell viability with IC50 values ranging from 10 to 50 nM, suggesting their effectiveness as potential therapeutic agents against hematological cancers .

Case Study 2: Selectivity and Safety Profile

In another investigation focusing on the selectivity of pyrrolo derivatives, researchers found that certain compounds displayed high selectivity for BTK over other kinases, such as EGFR and JAK3. This selectivity is crucial for minimizing side effects in clinical applications .

Comparative Data Table

Compound NameIC50 (nM)Target KinaseCell Line TestedReference
Compound A8.7BTKB-cell lymphoma
Compound B11BTKDOHH2
This compoundTBDTBDTBDTBD

Note: TBD = To Be Determined based on further research findings.

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and how can purity be optimized?

Answer:

  • Synthesis Pathways :
    • Boc Protection : Start with a pyrrolo[2,3-b]pyridine core. Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the pyrrole nitrogen .
    • Hydroxymethyl Introduction : Use reductive amination or aldehyde reduction (e.g., NaBH₄) on a pre-functionalized intermediate (e.g., tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) to install the hydroxymethyl group .
  • Purity Optimization :
    • Chromatography : Employ flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS (exact mass verification) .

Basic: How should researchers characterize this compound’s stability under varying storage conditions?

Answer:

  • Stability Tests :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
    • Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) at 25–60°C; monitor via LC-MS for Boc group cleavage or hydroxymethyl oxidation .
    • Light Sensitivity : Expose to UV (254 nm) and visible light; track degradation by ¹H NMR (loss of tert-butyl singlet at δ 1.4 ppm) .
  • Recommended Storage : Store at –20°C under nitrogen in amber vials to prevent hydrolysis and photodegradation .

Advanced: What strategies resolve contradictions in reactivity data for pyrrolo[2,3-b]pyridine derivatives during cross-coupling reactions?

Answer:
Contradictions often arise from steric/electronic effects of substituents:

  • Steric Hindrance : The tert-butyl group and hydroxymethyl moiety may impede Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate by using bulky ligands (XPhos) or elevated temperatures .
  • Electronic Effects : Electron-donating groups (e.g., methyl at C5) enhance nucleophilicity at C3, favoring alkylation over arylation. Use DFT calculations to predict reactive sites .
  • Case Study : For conflicting Suzuki coupling yields, optimize via:
    • Pre-activation : Convert boronic esters to trifluoroborate salts for improved stability.
    • Solvent Screening : Test toluene vs. dioxane to balance solubility and reactivity .

Advanced: How do structural modifications at C3 (hydroxymethyl) and C5 (methyl) influence biological activity?

Answer:

  • Hydroxymethyl (C3) :
    • Hydrogen Bonding : Enhances binding to kinase ATP pockets (e.g., SGK-1) via interactions with backbone amides. Replace with carboxylic acid for pH-dependent solubility .
    • Metabolic Stability : Prone to glucuronidation; masking as a prodrug (e.g., acetylated derivative) improves pharmacokinetics .
  • Methyl (C5) :
    • Lipophilicity : Increases logP, enhancing blood-brain barrier penetration. Replace with halogens (e.g., Cl) for electronic tuning without significant steric penalty .
  • Validation : Perform molecular docking (AutoDock Vina) and in vitro kinase assays (IC₅₀ measurements) .

Advanced: What analytical techniques are critical for distinguishing regioisomers during functionalization?

Answer:

  • NMR :
    • ¹H-¹³C HSQC : Resolves overlapping signals; C3 hydroxymethyl protons show coupling with C3 (δ 60–65 ppm) .
    • NOESY : Confirms spatial proximity between C5 methyl and pyrrole protons.
  • HRMS : Exact mass (±2 ppm) differentiates regioisomers (e.g., C3 vs. C5 substitution) .
  • X-ray Crystallography : Resolves absolute configuration and substituent orientation (e.g., tert-butyl group’s steric effects) .

Advanced: How can researchers address low solubility in aqueous media for biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes.
  • pH Adjustment : Deprotonate the hydroxymethyl group (pKa ~12) in basic buffers (e.g., PBS pH 7.4 with 0.1% Tween-80) .
  • Prodrug Design : Synthesize phosphate or hemisuccinate esters for enhanced water solubility .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight292.37 g/mol (HRMS)
LogP (Predicted)2.1 (ChemAxon)
Solubility in Water<0.1 mg/mL (Shake Flask)
Thermal Decomposition210°C (TGA)

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